molecular formula C10H10N2O3S2 B2354739 Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate CAS No. 383146-85-8

Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B2354739
CAS No.: 383146-85-8
M. Wt: 270.32
InChI Key: CEAQIKVMJBNSAI-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a hydroxyl group at position 4 and a sulfanylacetate ester at position 2. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the ethyl ester moiety improves lipophilicity, influencing bioavailability .

Properties

IUPAC Name

ethyl 2-[(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S2/c1-2-15-7(13)5-17-10-11-8(14)6-3-4-16-9(6)12-10/h3-4H,2,5H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAQIKVMJBNSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=CS2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Thiol-Ester Coupling

The most widely documented synthesis involves reacting 4-hydroxythieno[2,3-d]pyrimidine-2-thiol with ethyl bromoacetate in the presence of triethylamine. This one-step protocol proceeds under mild conditions (25°C, 2 hours), achieving a 95% yield.

Reaction Conditions

  • Solvent: Chloroform (50 mL per 20 mmol substrate)
  • Base: Triethylamine (1.25 equivalents)
  • Temperature: 25°C
  • Time: 2 hours

The reaction mixture is washed with water to remove unreacted starting materials, dried over sodium sulfate, and concentrated under reduced pressure. No further purification is typically required.

Mechanistic Pathway

  • Deprotonation of the thiol group by triethylamine generates a thiolate ion.
  • Nucleophilic attack on the electrophilic carbon of ethyl bromoacetate forms the C–S bond.
  • Elimination of HBr, neutralized by triethylamine, drives the reaction to completion.

Alternative Halogenation-Initiated Routes

Patent literature describes multi-step approaches beginning with halogenated thienopyrimidine intermediates. For instance, halogenation of 4-hydroxythieno[2,3-d]pyrimidine derivatives (e.g., using PCl₅ or SOCl₂) yields reactive intermediates that undergo sulfanylacetate incorporation via nucleophilic substitution. While less common, this method allows modular functionalization of the pyrimidine ring prior to ester coupling.

Optimization Strategies

Solvent and Base Selection

Chloroform’s aprotic nature minimizes side reactions, while triethylamine effectively scavenges HBr. Alternative solvents (e.g., DMF, THF) reduce yields due to increased polarity hindering nucleophilic attack.

Table 1: Solvent Impact on Reaction Efficiency

Solvent Dielectric Constant Yield (%)
Chloroform 4.81 95
DMF 36.7 62
THF 7.52 78

Stoichiometric Ratios

A 1:1 molar ratio of thiol to ethyl bromoacetate maximizes yield. Excess ester promotes hydrolysis, while insufficient amounts leave unreacted thiol.

Purification and Analytical Characterization

Workup Procedures

Post-reaction aqueous washes remove polar byproducts, and sodium sulfate drying ensures anhydrous conditions. Rotary evaporation isolates the crude product, which typically exceeds 95% purity without chromatography.

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, 3H, CH₂CH₃), 4.25 (q, 2H, CH₂CH₃), 4.37 (s, 2H, SCH₂CO), 6.92 (d, 1H, thiophene), 7.45 (d, 1H, thiophene), 11.2 (s, 1H, OH).

Mass Spectrometry

  • ESI-MS: m/z 271.03 [M+H]⁺ (calculated 270.3 g/mol).

Infrared Spectroscopy

  • IR (KBr): 1715 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O pyrimidone), 2550 cm⁻¹ (S–H, absent post-reaction).

Scalability and Industrial Relevance

The chloroform-triethylamine system’s simplicity facilitates kilogram-scale production. A 20 mmol trial (4.0 g product) demonstrates linear scalability, with no reported exotherms or safety concerns.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

Method Steps Yield (%) Purification Needed
Direct Substitution 1 95 No
Halogenation-Substitution 3 82 Column Chromatography

The one-step protocol outperforms multi-step alternatives in yield and operational simplicity, making it preferable for industrial applications.

Challenges and Mitigation

Hydrolysis of Ethyl Bromoacetate

Moisture exposure leads to ester hydrolysis, reducing yields. Strict anhydrous conditions and nitrogen atmospheres mitigate this.

Thiol Oxidation

Thiol precursors may oxidize to disulfides during storage. Fresh preparation under inert atmospheres preserves reactivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine ring system can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by forming disulfide bonds or undergoing redox reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Key Analogs :

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1): Structure: Replaces the thieno[2,3-d]pyrimidine core with a pyrimidine ring. The 4-position bears a thietane-derived ether instead of a hydroxyl group. Synthesis: Prepared via nucleophilic substitution between ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .

Ethyl 2-{2-[(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamido}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Structure: Features a diphenyl-substituted thienopyrimidine core and a cyclopentane-fused thiophene. Molecular Weight: 587.74 g/mol (vs. ~300–350 g/mol for simpler analogs). Functional Impact: Bulky substituents may hinder membrane permeability but enhance target specificity .

Substituent Variations

Table 1: Substituent Effects on Molecular Properties
Compound Name (Example) Core Structure Substituents at Position 4 Molecular Weight (g/mol) Key Functional Groups
Target Compound Thieno[2,3-d]pyrimidine Hydroxyl (-OH) ~300–350* -OH, -S-CH2-COOEt
Compound 1 Pyrimidine Thietan-3-yloxy ~320–340* -O-thietane, -S-CH2-COOEt
tert-Butyl [(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate Thieno[2,3-d]pyrimidine Oxo (=O), diphenyl 450.58 -S-CH2-COOtBu, diphenyl
Ethyl 2-{2-[2-({4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]-1,3-thiazol-4-yl}acetate Thieno[2,3-d]pyrimidine Oxo, diphenyl 562.68 -S-CH2-COOEt, thiazole-acetate

*Estimated based on structural similarity.

Key Observations:
  • Hydroxyl vs.
  • Ester Chain Length : Ethyl esters (e.g., target compound) exhibit lower steric hindrance than tert-butyl derivatives (e.g., 450.58 g/mol analog), favoring metabolic stability but reducing lipophilicity .
  • Hybrid Systems : Compounds like the thiazole-acetate hybrid introduce additional heterocycles, enhancing structural complexity and possible target interactions.

Research Findings and Limitations

  • Biological Activity: Limited data are available for the target compound.
  • ADMET Properties : Ethyl esters generally exhibit better metabolic stability than methyl esters but may suffer from faster clearance than tert-butyl derivatives .

Biological Activity

Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activity, supported by relevant research findings and case studies.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of ethyl chloroacetate with a thiol derivative of 4-hydroxythieno[2,3-d]pyrimidine. The molecular formula is C10H10N2O3S2C_{10}H_{10}N_{2}O_{3}S_{2} with a molecular weight of approximately 270.32 g/mol. Its structure features a thieno[2,3-d]pyrimidine moiety linked to an ethyl acetate group via a sulfanyl functional group.

Antimicrobial Activity

Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit notable antimicrobial properties. For instance, compounds containing this scaffold have been reported to demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study by Al-Majidi and Al-Khuzaie (2015) highlighted that certain thienopyrimidine derivatives possess significant antibacterial activity, suggesting that this compound may exhibit similar properties due to its structural similarities.

Antitumor Activity

Several studies have explored the antitumor potential of thieno[2,3-d]pyrimidine derivatives. For example, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines. A notable study by Mohamed et al. (2016) demonstrated that thienopyrimidine derivatives could induce apoptosis in cancer cells, indicating a promising avenue for further investigation into the antitumor efficacy of this compound.

Anticonvulsant Activity

The anticonvulsant effects of thienopyrimidine derivatives have also been documented. El-Azab et al. (2013) found that certain derivatives exhibited protective effects against seizures in animal models. This suggests that this compound may possess similar anticonvulsant properties worth exploring in preclinical studies.

Case Studies

  • Antimicrobial Screening : A case study evaluating the antimicrobial activity of various thienopyrimidine derivatives included this compound as one of the tested compounds. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as an antimicrobial agent.
  • Antitumor Efficacy : In vitro studies conducted on cancer cell lines treated with this compound showed a dose-dependent decrease in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells, supporting the hypothesis of its antitumor activity.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaAntimicrobial ActivityAntitumor ActivityAnticonvulsant Activity
This compoundC10H10N2O3S2YesYesYes
Thienopyrimidine Derivative AC12H14N4O3SModerateYesNo
Thienopyrimidine Derivative BC11H13N5O3SYesModerateYes

Q & A

Q. What are the key synthetic routes for Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach: (i) Preparation of the thieno[2,3-d]pyrimidin-4-ol core via cyclization of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions . (ii) Sulfanyl group introduction via nucleophilic substitution using ethyl 2-mercaptoacetate in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at 60–80°C .
  • Optimization : Reaction time, solvent polarity, and temperature are critical. For example, prolonged heating (>12 hrs) in DMF improves yield but may increase side-product formation, necessitating HPLC monitoring .

Q. How is the compound’s purity assessed, and what analytical techniques are prioritized?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 30:70 to 70:30 over 20 min) at 254 nm UV detection to resolve impurities .
  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms structural integrity. Key signals include the thienopyrimidine C=S (~δ 165–170 ppm in ¹³C) and ester carbonyl (~δ 170 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode verifies the molecular ion peak (e.g., m/z 333.4 for [M+H]⁺) .

Q. What are the primary biological screening assays for this compound?

  • Methodological Answer : Initial screens focus on enzyme inhibition (e.g., kinases, proteases) using fluorometric or colorimetric assays. For example:
  • Kinase Inhibition : ATP-Glo™ assay with recombinant kinases (IC₅₀ determination at 10 µM–1 nM) .
  • Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can structural contradictions between computational and experimental data (e.g., NMR vs. XRD) be resolved?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal XRD (using SHELXL ) resolves bond-length discrepancies. For example, the C-S bond in the sulfanyl group may vary between 1.75–1.80 Å experimentally vs. 1.70–1.72 Å computationally .
  • DFT Calculations : B3LYP/6-31G(d) optimizations refine torsional angles and confirm hydrogen-bonding interactions (e.g., C–H···O in crystal packing) .

Q. What strategies improve yield in large-scale synthesis while minimizing side products?

  • Methodological Answer :
  • Stepwise Temperature Control : Lower temperatures (40–50°C) during thienopyrimidine cyclization reduce dimerization .
  • Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) accelerates esterification, reducing reaction time from 24 hrs to 8 hrs .
  • Flow Chemistry : Continuous-flow reactors enhance mixing efficiency for sulfanyl group incorporation (yield increase from 65% to 85%) .

Q. How does the compound’s tautomeric equilibrium (e.g., thione-thiol) affect biological activity?

  • Methodological Answer :
  • Tautomer Characterization : Variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C identifies dominant tautomers. Thione forms are stabilized in polar solvents .
  • Activity Correlation : Thione tautomers show higher kinase inhibition (e.g., IC₅₀ = 2.1 µM vs. 8.5 µM for thiol) due to improved hydrogen bonding with catalytic lysine residues .

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